Neomycin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neomycin is an aminoglycoside antibiotic that is used to prevent bacterial infection in the intestines . It is also used to reduce the symptoms of hepatic coma . Neomycin is sometimes given with another antibiotic . It is primarily biosynthesized by Streptomyces fradiae through fermentation .

Synthesis Analysis

Neomycin production has been enhanced by engineering the entire biosynthetic gene cluster and feeding key precursors in Streptomyces fradiae . The supplementation of suitable precursors was carried out. The constructed recombinant strain Sf/pKCZ03 has multi-copy of the neo cluster modified by disrupting the negative regulatory gene neoI and replacing the native promoter of the neoE-D with P kasO* .Molecular Structure Analysis

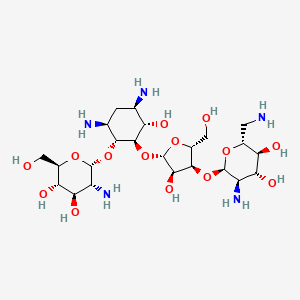

The structure of neomycin B, the component usually found in greater abundance, is shown in Fig. 1, together with the names which have been given to the various mono- and di-saccharide components of the neomycins .Chemical Reactions Analysis

Neomycin is an effective inhibitor of Jasmonate-Induced Reactions in Plants . It blocks the release of Ca 2+ from internal stores . Neomycin, an aminoglycoside antibiotic, exerts its function by binding tightly to the A-site decoding region of bacterial ribosomal RNA (rRNA) and thus disrupting protein synthesis .Physical And Chemical Properties Analysis

Neomycin is a complex of water-soluble aminoglycoside antibiotics purified from the fermentation of the actinomycete Streptomyces fradiae . Neomycin B (also known as framycetin) is the main component of the complex and has the highest antibiotic activity .Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Neomycin F, a variant of neomycin, has been extensively studied for its antibacterial properties. Research indicates that neomycin F exhibits significant antibacterial activity against various bacterial strains. One study focused on its bacteriostatic action on Erwinia carotovora subsp. carotovora, revealing that it inhibits protein synthesis in bacteria, thus blocking cell division and growth (Cui et al., 2009). Additionally, the compound's impact on bacterial cell membranes, leading to leakage and cell lysis, was observed under electron microscopy.

Agricultural and Livestock Applications

Neomycin F has found practical applications in agriculture and livestock. Its effectiveness in treating bacterial infections in plants and animals is well-documented. For instance, it has been used to manage plant pathogenic bacteria, showcasing its broad-spectrum antibacterial capabilities in agricultural settings (Guanying Shi et al., 2011).

Biotechnological Advancements in Production

Significant research has been dedicated to optimizing the production of neomycin F through biotechnological means. Studies have explored the genetic engineering of Streptomyces fradiae, the bacterium responsible for neomycin production. By manipulating the genetic pathways, researchers have aimed to enhance the yield and efficiency of neomycin F production, making it more feasible for large-scale applications (Zheng et al., 2019).

Safety And Hazards

Neomycin may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves . In case of inadequate ventilation wear respiratory protection .

Future Directions

Neomycin is typically applied as a topical preparation . The antibiotic can also be administered orally, in which case it is usually combined with other antibiotics . Neomycin sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma . It is also used in combination with polymyxin B sulfates and hydrocortisone in otic suspensions for use in the treatment of bacterial infections in the external auditory canal .

properties

CAS RN |

51795-47-2 |

|---|---|

Product Name |

Neomycin F |

Molecular Formula |

C23H45N5O14 |

Molecular Weight |

615.6 g/mol |

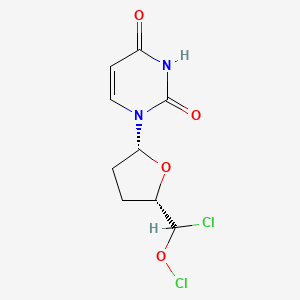

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

InChI Key |

UOZODPSAJZTQNH-VZXHOKRSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Other CAS RN |

51795-47-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)

![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)

![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)